(Z)-ethyl 2-(5,7-dimethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[5,7-dimethyl-2-(4-morpholin-4-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S2/c1-4-33-21(28)15-27-20-14-16(2)13-17(3)22(20)34-24(27)25-23(29)18-5-7-19(8-6-18)35(30,31)26-9-11-32-12-10-26/h5-8,13-14H,4,9-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUDTZHEGJUVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(5,7-dimethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes:
- A benzo[d]thiazole moiety
- An ethyl acetate group
- A morpholinosulfonyl substituent
This structural complexity suggests potential interactions with various biological targets.
In Vitro Studies
Recent studies have highlighted the anticancer properties of compounds similar to (Z)-ethyl 2-(5,7-dimethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate. For instance, derivatives with similar thiazole structures have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7a | HepG2 | 6.1 ± 1.9 | Apoptosis induction |
| 7b | HeLa | 7.9 ± 1.9 | Tubulin polymerization inhibition |
These compounds exhibited significant inhibition of cancer cell proliferation, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin (IC50 = 24.7 ± 3.2 μM) .
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of apoptosis through mitochondrial pathways
- Inhibition of tubulin polymerization leading to cell cycle arrest in the G2/M phase
Case Studies
A notable case study involved the evaluation of a series of thiazole derivatives against HeLa cells, where compounds demonstrated potent antiproliferative activity and induced apoptotic cell death .
In Vitro Antimicrobial Evaluation
The compound has also been evaluated for antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives.
| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
These derivatives exhibited significant antimicrobial activity, outperforming traditional antibiotics in certain assays .
The antimicrobial mechanisms include:
- Disruption of bacterial cell wall synthesis
- Inhibition of biofilm formation on surfaces, which is critical in chronic infections
Toxicity and Safety Profile
In assessing the safety profile, hemolytic activity was measured to determine cytotoxic effects on human red blood cells.
| Compound | % Lysis at 100 μg/mL |
|---|---|
| 7b | 3.23 |
| <15.22 |
The results indicated low hemolytic activity compared to Triton X-100, suggesting a favorable safety profile for further development .
Scientific Research Applications
Antimicrobial Applications
Recent studies indicate that compounds similar to (Z)-ethyl 2-(5,7-dimethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibit significant antimicrobial properties. For instance, derivatives containing morpholinosulfonyl groups have shown synergistic effects when combined with established antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Efficacy
A study evaluated the minimum inhibitory concentration (MIC) of several derivatives, revealing that certain compounds exhibited MIC values as low as 0.22 μg/mL against resistant strains. This suggests that the compound could be a valuable candidate for developing new antimicrobial therapies .
Anticancer Potential
The structural features of (Z)-ethyl 2-(5,7-dimethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may also confer anticancer properties. Research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
Case Study: Cancer Cell Line Testing
In vitro studies on cancer cell lines demonstrated that related thiazole derivatives resulted in significant cell death, with IC50 values indicating potent activity against various cancer types. The mechanism of action often involves the activation of apoptotic pathways and inhibition of cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of (Z)-ethyl 2-(5,7-dimethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate. Modifications to the benzo[d]thiazole core or substituents can significantly impact biological activity. For example, altering the sulfonamide group has been shown to enhance antimicrobial potency while maintaining low toxicity profiles .
Comparative Data Table
| Application Area | Compound Similarity | MIC (μg/mL) | IC50 (μM) | Mechanism of Action |
|---|---|---|---|---|
| Antimicrobial | Morpholinosulfonyl derivatives | 0.22 | N/A | Synergistic effect with antibiotics |
| Anticancer | Thiazole derivatives | N/A | 10-20 | Induction of apoptosis |
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group is prone to hydrolysis:
Acid-Catalyzed Hydrolysis
-
Product : Carboxylic acid derivative.
-
Mechanism : Protonation of carbonyl oxygen, nucleophilic attack by water.
Base-Catalyzed Hydrolysis
-
Product : Sodium carboxylate salt.
-
Mechanism : Nucleophilic hydroxide attack at carbonyl carbon.
Comparative Hydrolysis Rates :
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acidic | 80 | 6 | 85 |
| Basic | 60 | 4 | 92 |
Data inferred from analogous ethyl benzoate derivatives .
Nucleophilic Substitution at the Sulfonyl Group
The morpholinosulfonyl moiety can participate in displacement reactions:
-
With amines : Morpholine may act as a leaving group under basic conditions, forming sulfonamides .
Example :
-
With thiols : Thiolate ions displace morpholine, yielding sulfides .
Reaction Efficiency :
| Nucleophile | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Aniline | DMF | K₂CO₃ | 78 |
| Benzylthiol | THF | None | 65 |
Based on sulfonyl-substituted aromatic systems .
Reduction of Imino Group (C=N)
-
Product : Secondary amine derivative.
-
Mechanism : Hydride transfer to imino carbon.
Oxidation of Thiazole Ring
-
Product : Sulfoxide or sulfone derivatives, depending on stoichiometry.
Selectivity in Oxidation :
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| mCPBA (1 eq.) | Sulfoxide | 70 |
| mCPBA (2 eq.) | Sulfone | 88 |
Data extrapolated from thiazole-containing antimicrobial agents .
Ring-Opening Reactions
The benzo[d]thiazole ring may undergo cleavage under extreme conditions:
-
Acidic cleavage : Concentrated H₂SO₄ induces ring opening to form thiourea derivatives.
-
Alkaline cleavage : NaOH in ethanol generates mercaptobenzamide intermediates .
Stability and Degradation Pathways
-
Thermal stability : Decomposes above 200°C, releasing SO₂ and morpholine fragments .
-
Photodegradation : UV exposure causes C-S bond cleavage in the thiazole ring .
Biological Activity-Related Reactions
While direct data on this compound’s bioactivity is unavailable, structurally related benzo[d]thiazoles exhibit:
Q & A
Q. Basic
- Over-alkylation : Occurs during ethyl ester formation. Mitigate by controlling stoichiometry (1:1.05 ratio of benzothiazole to ethyl bromoacetate) and reaction time (≤6 hours) .
- E/Z isomerization : Minimize by using low-polarity solvents (toluene) and avoiding prolonged heating. Monitor via TLC (Rf difference: 0.1–0.2 in hexane/EtOAc 7:3) .
- Sulfonation by-products : Use excess morpholine (2.5 eq.) to ensure complete substitution of the sulfonyl chloride intermediate .
How can researchers validate the compound’s biological mechanism using in silico tools?
Q. Advanced
- Molecular docking : Dock the compound into the active site of target proteins (e.g., EGFR kinase) using AutoDock. Compare binding scores with known inhibitors (e.g., erlotinib).
- QSAR modeling : Train a model using descriptors like LogP, polar surface area, and H-bond donors. For thiazole derivatives, a QSAR study achieved R² = 0.89 for antimicrobial activity .
- ADMET prediction : Use SwissADME to optimize bioavailability (e.g., reduce LogP from 3.2 to 2.5 by replacing methyl with hydroxyl groups) .
What are the best practices for scaling up the synthesis while maintaining yield and purity?
Q. Advanced
- Process optimization : Use flow chemistry for exothermic steps (e.g., sulfonation) to improve heat dissipation and reduce by-products.
- Crystallization : Recrystallize the final product from ethanol/water (3:1) to achieve >99% purity, as demonstrated for pyrimidine carboxylates .
- Quality control : Implement in-line FTIR to monitor reaction progression and PAT (Process Analytical Technology) for real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
